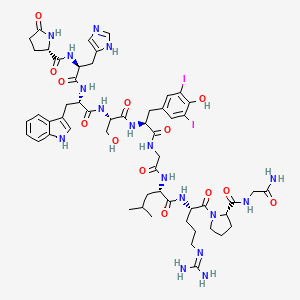

(3,5-Diiodo-Tyr5)-LHRH

Description

Properties

IUPAC Name |

N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxy-3,5-diiodophenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C55H73I2N17O13/c1-27(2)15-37(49(82)69-36(9-5-13-62-55(59)60)54(87)74-14-6-10-42(74)53(86)64-23-43(58)76)68-45(78)24-65-47(80)38(18-28-16-32(56)46(79)33(57)17-28)70-52(85)41(25-75)73-50(83)39(19-29-21-63-34-8-4-3-7-31(29)34)71-51(84)40(20-30-22-61-26-66-30)72-48(81)35-11-12-44(77)67-35/h3-4,7-8,16-17,21-22,26-27,35-42,63,75,79H,5-6,9-15,18-20,23-25H2,1-2H3,(H2,58,76)(H,61,66)(H,64,86)(H,65,80)(H,67,77)(H,68,78)(H,69,82)(H,70,85)(H,71,84)(H,72,81)(H,73,83)(H4,59,60,62) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRUDYPFKFIMXLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC(=C(C(=C2)I)O)I)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C55H73I2N17O13 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1434.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73644-49-2 |

Source

|

| Record name | [3,5-diI-Tyr5]-Luteinizing hormone releasing hormone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is (3,5-Diiodo-Tyr5)-LHRH?

An In-Depth Technical Guide to (3,5-Diiodo-Tyr5)-LHRH for Researchers and Drug Development Professionals

Introduction

Luteinizing Hormone-Releasing Hormone (LHRH), a decapeptide also known as Gonadotropin-Releasing Hormone (GnRH), is a cornerstone of reproductive endocrinology.[1] Synthesized and released from the hypothalamus, its primary function is to stimulate the anterior pituitary gland to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] These gonadotropins, in turn, govern gonadal function and the production of sex steroids.[1] The native LHRH peptide (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH2) has a very short plasma half-life of about 2-4 minutes, which limits its therapeutic utility.

This limitation spurred the development of synthetic LHRH analogs with enhanced stability, receptor affinity, and biological activity.[4] These analogs are broadly classified into agonists and antagonists and have become indispensable tools in oncology, particularly for treating hormone-dependent malignancies like prostate and breast cancer.[2][3][5] (3,5-Diiodo-Tyr5)-LHRH is a specific synthetic analog where the tyrosine residue at position 5 is modified by the addition of two iodine atoms. This modification, particularly when using a radioactive isotope of iodine, makes it an invaluable tool for receptor binding studies, metabolic tracking, and the development of targeted cancer therapies. This guide provides a comprehensive technical overview of its synthesis, mechanism of action, binding characteristics, and applications.

Molecular Profile and Synthesis

Chemical Structure and Properties

(3,5-Diiodo-Tyr5)-LHRH is a modified form of the native LHRH decapeptide. The key modification is on the fifth amino acid, Tyrosine (Tyr), which is replaced by 3,5-diiodotyrosine.

Sequence: pGlu-His-Trp-Ser-Tyr(3,5-I₂)-Gly-Leu-Arg-Pro-Gly-NH₂

A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| Chemical Name | (3,5-DIIODO-TYR5)-LHRH | [6] |

| CAS Number | 73644-49-2 | [6] |

| Molecular Formula | C₅₅H₇₃I₂N₁₇O₁₃ | [6] |

| Molecular Weight | 1434.08 g/mol | [6] |

Synthesis Methodology

The synthesis of (3,5-Diiodo-Tyr5)-LHRH, like other peptide analogs, is typically achieved through Solid-Phase Peptide Synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin support. The specific synthesis of this analog can be approached in two primary ways:

-

Incorporation of Pre-modified Amino Acid: The most common method involves using Fmoc- or Boc-protected 3,5-diiodo-L-tyrosine as a building block during the standard SPPS protocol.

-

Post-synthetic Iodination: The native LHRH peptide is first synthesized, and the tyrosine residue at position 5 is subsequently iodinated.

The synthesis of the 3,5-diiodo-L-tyrosine precursor itself is achieved by the direct iodination of tyrosine using iodine in the presence of an oxidizing agent or a catalyst.[7] For research applications requiring a radiolabeled peptide (e.g., for binding assays), a radioactive isotope of iodine (¹²⁵I or ¹³¹I) is used. The lactoperoxidase method is a well-established technique for radioiodination of tyrosine residues in peptides.[8][9]

Following synthesis and cleavage from the resin, the crude peptide is purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are then confirmed using mass spectrometry and analytical HPLC.

Figure 2: LHRH agonist signaling pathway in pituitary gonadotroph cells.

Direct Action on Cancer Cells

Beyond the pituitary, LHRH receptors are also expressed directly on the surface of various cancer cells, including breast, prostate, ovarian, and endometrial cancers. [5][10][11]This provides a basis for the direct antitumor effects of LHRH analogs. The signaling pathway in tumor cells often differs from that in the pituitary. [11]Instead of coupling to Gq/11, the tumor LHRH receptor can couple to a Gi protein. [12]Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway can mediate a direct antiproliferative effect on the tumor cells. [12]This direct action is a key rationale for developing LHRH-targeted therapies that deliver cytotoxic drugs specifically to cancer cells.

Receptor Binding Affinity and Structure-Activity Relationship

The efficacy of an LHRH analog is critically dependent on its binding affinity to the LHRH receptor. Modifications to the native LHRH sequence can dramatically alter this property.

Binding Characteristics

Studies have shown that LHRH receptors can exhibit two classes of binding sites: a high-affinity, low-capacity site and a low-affinity, high-capacity site. [9][13]The high-affinity sites are believed to mediate the primary biological effects. Synthetic analogs, such as [D-Trp6]LHRH, demonstrate a binding affinity that is approximately 10 times higher than that of native LHRH. [3]While specific quantitative data for (3,5-Diiodo-Tyr5)-LHRH is less common in the literature, its structural similarity to other potent agonists suggests it also binds with high affinity. The iodination of the Tyr5 residue is crucial for creating radiolabeled ligands used to quantify these binding characteristics.

Quantitative Binding Data for LHRH Agonists

The dissociation constant (Kd) is a measure of binding affinity, with lower values indicating a tighter ligand-receptor interaction. Radioligand binding assays using analogs like ¹²⁵I-[D-Trp6]LHRH have been used to determine the Kd in various cancer cell lines.

| Cell Line / Tissue | Cancer Type | High-Affinity Kd (nM) | Reference |

| HEC-1A | Endometrial Cancer | 5.7 | [13][14] |

| Ishikawa | Endometrial Cancer | 4.2 | [13][14] |

| EFO-21 | Ovarian Cancer | 1.5 | [9][14] |

| EFO-27 | Ovarian Cancer | 1.7 | [9][14] |

Applications in Research and Drug Development

The unique properties of (3,5-Diiodo-Tyr5)-LHRH, especially its radioiodinated form, make it a versatile tool in both basic research and translational medicine.

Radioligand Binding Assays

Radioiodinated (3,5-Diiodo-Tyr5)-LHRH is a critical reagent for studying LHRH receptors. It allows for the direct quantification of receptor density (Bmax) and binding affinity (Kd) in tissues and cell lines through saturation and competitive binding assays.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Preparation: Prepare cell membranes or whole cells known to express LHRH receptors.

-

Incubation: Incubate the prepared samples with a fixed, low concentration of radiolabeled ¹²⁵I-(3,5-Diiodo-Tyr5)-LHRH.

-

Competition: In parallel, incubate separate samples with the radioligand plus increasing concentrations of a non-radiolabeled competitor (e.g., unlabeled (3,5-Diiodo-Tyr5)-LHRH or another LHRH analog).

-

Separation: After incubation reaches equilibrium, separate the bound from the free radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. This will generate a sigmoidal competition curve, from which the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) can be determined. The Ki (an indicator of the competitor's binding affinity) can then be calculated using the Cheng-Prusoff equation.

Figure 3: Workflow for a competitive radioligand binding assay.

Targeted Drug Delivery and Molecular Imaging

The overexpression of LHRH receptors on cancer cells provides a target for selective therapy. [1][10]LHRH analogs can be conjugated to potent cytotoxic drugs (like doxorubicin or camptothecin) or imaging agents. [1][11]15-LHRH serves as an excellent targeting moiety. When radiolabeled with gamma- or positron-emitting isotopes (e.g., ¹²³I, ¹²⁴I, ¹³¹I), it can be used for non-invasive imaging techniques like SPECT or PET to visualize receptor-positive tumors and metastases. [10][16]

Conclusion and Future Perspectives

(3,5-Diiodo-Tyr5)-LHRH is more than just another LHRH analog; it is a fundamental research tool that has been instrumental in characterizing the LHRH receptor system. Its ability to be easily and stably iodinated allows for sensitive and specific detection in a wide range of experimental paradigms, from in vitro binding assays to in vivo imaging and biodistribution studies. As the field of targeted oncology advances, the principles learned from studying molecules like (3,5-Diiodo-Tyr5)-LHRH continue to inform the design of next-generation theranostics—agents that combine diagnostic imaging and targeted therapy. Future work will likely focus on leveraging the LHRH receptor system to deliver novel therapeutic payloads, including RNA-based therapies and immunomodulatory agents, further solidifying the legacy of this important peptide analog.

References

- Uptake of Iodinated Luteinizing Hormone Releasing Hormone Analogs in the Pituitary. (URL: )

- Luteinizing Hormone-Releasing Hormone (LHRH)

-

Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. (URL: [Link])

-

Synthesis of Radiolabeled Technetium- and Rhenium-Luteinizing Hormone-Releasing Hormone (99mTc/Re-Acdien-LHRH) Conjugates for Targeted Detection of Breast Cancer Cells Overexpressing the LHRH Receptor | ACS Omega - ACS Publications. (URL: [Link])

-

Synthesis of Radiolabeled Technetium- and Rhenium-Luteinizing Hormone-Releasing Hormone (99mTc/Re-Acdien-LHRH) Conjugates for Targeted Detection of Breast Cancer Cells Overexpressing the LHRH Receptor - PubMed. (URL: [Link])

-

A pathway for luteinizing hormone releasing-hormone self-potentiation: cross-talk with the progesterone receptor - PubMed. (URL: [Link])

-

Discovery of LHRH and development of LHRH analogs for prostate cancer treatment | Request PDF - ResearchGate. (URL: [Link])

-

The Efficacy of LHRH Analog Treatments on Prostate Cancer | The Aggie Transcript. (URL: [Link])

-

Radiolabeled LHRH and FSH Analogues as Cancer Theranostic Agents: A Systematic Review - PMC - PubMed Central. (URL: [Link])

-

LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC - NIH. (URL: [Link])

-

Radiolabeled LHRH and FSH Analogues as Cancer Theranostic Agents: A Systematic Review - MDPI. (URL: [Link])

-

Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC - NIH. (URL: [Link])

-

Development and evaluation of 99m Tc-labeled LHRH peptide as potential tumor imaging agent. (URL: [Link])

-

Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network - Frontiers. (URL: [Link])

-

(3,5-DIIODO-TYR5)-LHRH - LookChem. (URL: [Link])

-

Tumor-specific targeting of an anticancer drug delivery system by LHRH peptide - PMC. (URL: [Link])

-

High Affinity Binding and Direct Antiproliferative Effects of LHRH Analogues in Human Ovarian Cancer Cell Lines1'2 - SciSpace. (URL: [Link])

-

China Low Price (3,5-DIIODO-TYR5)-LHRH Manufacturers, Suppliers - GlobalChemMall. (URL: [Link])

-

LHRH-Conjugated Lytic Peptides Directly Target Prostate Cancer Cells - PMC - NIH. (URL: [Link])

-

Molecular Mechanisms of Ligand Interaction with the Gonadotropin-Releasing Hormone Receptor | Endocrine Reviews | Oxford Academic. (URL: [Link])

-

High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed. (URL: [Link])

-

Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed. (URL: [Link])

-

Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf - NIH. (URL: [Link])

-

The effects of 3,5-diiodothyronine on energy balance - PMC - PubMed Central. (URL: [Link])

-

3',5'-Diiodo-L-tyrosine | C9H9I2NO3 | CID 9305 - PubChem. (URL: [Link])

-

Effect of 3,5-diiodo-L-thyronine on thyroid stimulating hormone and growth hormone serum levels in hypothyroid rats - PubMed. (URL: [Link])

-

LHRH analogues as anticancer agents: pituitary and extrapituitary sites of action - PubMed. (URL: [Link])

-

Thyroid hormone analogues. Synthesis of 3'-substituted 3,5-diiodo-L-thyronines and quantitative structure-activity studies of in vitro and in vivo thyromimetic activities in rat liver and heart - PubMed. (URL: [Link])

Sources

- 1. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aggietranscript.ucdavis.edu [aggietranscript.ucdavis.edu]

- 3. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. 3,5-Diiodo-L-tyrosine dihydrate synthesis - chemicalbook [chemicalbook.com]

- 8. academic.oup.com [academic.oup.com]

- 9. scispace.com [scispace.com]

- 10. Radiolabeled LHRH and FSH Analogues as Cancer Theranostic Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LHRH analogues as anticancer agents: pituitary and extrapituitary sites of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Tumor-specific targeting of an anticancer drug delivery system by LHRH peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to (3,5-Diiodo-Tyr5)-LHRH: Structure, Properties, and Biological Significance

This technical guide provides a comprehensive overview of the synthetic peptide analog, (3,5-Diiodo-Tyr5)-Luteinizing Hormone-Releasing Hormone ((3,5-Diiodo-Tyr5)-LHRH). Designed for researchers, scientists, and professionals in drug development, this document delves into the structural characteristics, chemical properties, synthesis, and biological implications of introducing di-iodination at the fifth position of the LHRH decapeptide.

Introduction: The Rationale for LHRH Analogs

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone pivotal to the reproductive axis. Its pulsatile release from the hypothalamus stimulates the anterior pituitary to secrete luteinizing hormone (LH) and follicle-stimulating hormone (FSH)[1]. The native LHRH peptide has a very short biological half-life, which limits its therapeutic utility[2]. This has driven the development of thousands of LHRH analogs with modified amino acid sequences to enhance stability, receptor affinity, and biological activity for applications in oncology, reproductive medicine, and other fields[3]. The modification of the tyrosine residue at position 5 is a key area of this research.

Molecular Structure and Chemical Properties

(3,5-Diiodo-Tyr5)-LHRH is a synthetic analog of the native LHRH decapeptide. The core modification lies in the substitution of the tyrosine residue at position 5 with a 3,5-diiodotyrosine.

Sequence: pGlu-His-Trp-Ser-Tyr(3,5-diiodo)-Gly-Leu-Arg-Pro-Gly-NH₂

The introduction of two iodine atoms onto the phenol ring of tyrosine significantly alters the physicochemical properties of the peptide.

| Property | Value | Source |

| Molecular Formula | C₅₅H₇₃I₂N₁₇O₁₃ | [Source for Molecular Formula] |

| Molecular Weight | 1434.08 g/mol | [Source for Molecular Weight] |

| IUPAC Name | (2S)-N-[(2S)-5-carbamimidamido-1-[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]pentyl]-1-[(2S)-1-[(2S)-5-oxopyrrolidin-2-yl)formamido]-2-(1H-imidazol-4-yl)ethyl]formamide | Inferred from structure |

| Solubility | Expected to have reduced aqueous solubility compared to native LHRH due to the hydrophobic nature of the di-iodinated tyrosine. | General principle |

| Storage | Store at -20°C, protected from light. | General recommendation for peptides |

Synthesis and Characterization

The synthesis of (3,5-Diiodo-Tyr5)-LHRH is typically achieved through solid-phase peptide synthesis (SPPS), a well-established methodology for peptide production[2].

General Synthesis Workflow

A generalized workflow for the solid-phase synthesis of (3,5-Diiodo-Tyr5)-LHRH.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

-

Resin Preparation: A suitable solid support, such as Rink Amide resin, is used to generate the C-terminal amide.

-

Amino Acid Coupling: The protected amino acids are sequentially coupled to the growing peptide chain. For the fifth position, Fmoc-3,5-diiodo-L-tyrosine is used.

-

Deprotection: The Fmoc protecting group is removed after each coupling step to allow for the addition of the next amino acid.

-

Cleavage and Deprotection: Once the full peptide sequence is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid-based).

-

Purification: The crude peptide is purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC)[2].

-

Characterization: The purified peptide is characterized by analytical RP-HPLC to assess purity and by mass spectrometry to confirm the correct molecular weight[2].

Biological Activity and Receptor Binding

The biological activity of LHRH analogs is critically dependent on their ability to bind to the LHRH receptor (LHRH-R), a G-protein coupled receptor on pituitary gonadotrophs[1].

Impact of Di-iodination on Biological Activity

Studies on the structure-activity relationship of LHRH analogs have shown that modification at the Tyr5 position can significantly impact biological function. While mono-iodination of Tyr5 can result in analogs with retained or slightly reduced LH-releasing activity, di-iodination at this position has been reported to lead to a loss of LH-releasing activity. This suggests that (3,5-Diiodo-Tyr5)-LHRH is likely biologically inactive as an agonist.

The bulky iodine atoms on the tyrosine ring may cause steric hindrance, preventing the peptide from adopting the necessary conformation for effective receptor binding and activation.

Receptor Binding Affinity

Proposed mechanism of action of LHRH agonists versus (3,5-Diiodo-Tyr5)-LHRH.

Potential Applications in Research

Given its likely lack of significant biological activity, the direct therapeutic applications of (3,5-Diiodo-Tyr5)-LHRH are limited. However, it could serve as a valuable tool in specific research contexts:

-

Structure-Activity Relationship Studies: As a negative control or a comparator to understand the role of the Tyr5 residue in receptor binding and activation.

-

Radiolabeling: The iodine atoms can be replaced with radioactive isotopes (e.g., ¹²⁵I or ¹³¹I) for use in radioligand binding assays or for metabolic fate studies, although its low receptor affinity might be a limitation.

-

Development of Antagonists: While likely a weak antagonist itself, its structure could serve as a starting point for the design of more potent LHRH antagonists.

Conclusion

(3,5-Diiodo-Tyr5)-LHRH represents an interesting case study in the structure-activity relationship of LHRH analogs. The di-iodination of the tyrosine at position 5 appears to abrogate the agonist activity of the native peptide, likely due to steric hindrance that impedes effective receptor binding and activation. While this limits its direct therapeutic potential, it underscores the critical role of the Tyr5 residue in LHRH function. For researchers in the field, (3,5-Diiodo-Tyr5)-LHRH can serve as a useful tool for comparative studies and as a foundational structure for the development of novel LHRH receptor modulators. Further investigation into its potential antagonist properties and precise binding kinetics would provide a more complete understanding of this modified peptide.

References

- Rafiee, A., Mansfeld, F., Moyle, P., & Toth, I. (2013). Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers. International Journal of Organic Chemistry, 3, 51-57.

- Engel, J., & Schally, A. V. (2007). Drug Insight: LHRH agonists for prostate cancer. Nature Clinical Practice Urology, 4(2), 82-93.

-

LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC - NIH. (n.d.). Retrieved from [Link]

-

Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer. (n.d.). Retrieved from [Link]

-

Loss of luteinizing hormone bioactivity in patients with prostatic cancer treated with an LHRH agonist and a pure antiandrogen - PubMed. (n.d.). Retrieved from [Link]

-

Synthesis of aryl-1,2,4-triazine-3,5-diones as antagonists of the gonadotropin-releasing hormone receptor - PubMed. (n.d.). Retrieved from [Link]

-

Gonadotropin-releasing hormone - Wikipedia. (n.d.). Retrieved from [Link]

Sources

An In-depth Technical Guide to Luteinizing Hormone-Releasing Hormone (LHRH) Receptor Expression in Cancer

Abstract

The ectopic expression of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor on the surface of various cancer cells represents a paradigm shift in our understanding of tumor biology and a significant opportunity for targeted oncology. Physiologically confined primarily to the pituitary gland where it governs the reproductive axis, the LHRH receptor's presence on malignant tissues offers a unique molecular target.[1][2] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the core aspects of LHRH receptor expression in cancer. We will delve into its prevalence across diverse malignancies, the distinct signaling pathways it activates in cancer cells, validated methodologies for its detection and quantification, and its profound implications for the development of next-generation targeted therapeutics.

The LHRH Receptor: From Physiological Regulator to Oncological Target

The LHRH receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor, is a G protein-coupled receptor (GPCR) that plays a pivotal role in the hypothalamic-pituitary-gonadal axis.[3][4] In its canonical function, hypothalamic LHRH binds to its receptors on pituitary gonadotroph cells, stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[5][6][7] These gonadotropins, in turn, regulate steroidogenesis in the gonads.[7]

The discovery of functional LHRH receptors on a wide array of tumor cells, independent of the reproductive system, has opened a new frontier in cancer therapy.[8][9] This ectopic expression allows for direct therapeutic intervention at the tumor site, a concept that has evolved from systemic hormonal suppression to targeted drug delivery. The limited expression of LHRH receptors in most healthy, non-pituitary tissues enhances its appeal as a target, promising a wider therapeutic window and potentially reduced systemic toxicity compared to conventional chemotherapy.[8][10][11]

Prevalence of LHRH Receptor Expression Across Human Malignancies

Extensive research has demonstrated that LHRH receptor expression is a widespread phenomenon in oncology, encompassing both hormone-dependent and hormone-independent cancers. The incidence of expression is remarkably high in several major cancer types, making it a clinically relevant target.

| Cancer Type | Approximate Prevalence of LHRH Receptor Expression | Key References |

| Prostate Cancer | ~86-96% | [8][12] |

| Ovarian Cancer | ~80-90% | [8][10][13] |

| Endometrial Cancer | ~80% | [8][10][11] |

| Breast Cancer | ~50-60% (including triple-negative) | [8][10][14] |

| Renal Cell Carcinoma | ~80-100% | [8][15] |

| Bladder Cancer | ~83-100% (Transitional Cell Carcinoma) | [16][17] |

| Pancreatic Cancer | ~32-50% | [8] |

| Lung Cancer | High incidence reported | [3][8][18] |

| Melanoma | High incidence reported | [3][8] |

| Glioblastoma | Expression demonstrated | [3][8] |

This widespread expression, including in metastatic lesions, underscores the potential for LHRH receptor-targeted strategies to be applicable across a broad spectrum of cancers.[8][12] Notably, neoadjuvant therapy with LHRH agonists in prostate cancer does not appear to significantly downregulate receptor expression on the cancer cells themselves, suggesting the target remains viable even after standard hormonal treatment.[8][12]

Duality of LHRH Receptor Signaling: Pituitary vs. Cancer Cell

The intracellular signaling cascades initiated by LHRH receptor activation differ significantly between pituitary cells and cancer cells, a crucial distinction for understanding its role in tumorigenesis and designing effective therapies.

In Pituitary Gonadotrophs: The primary pathway involves coupling to Gαq/11 proteins. This activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers calcium release from intracellular stores, while DAG activates Protein Kinase C (PKC), culminating in the synthesis and secretion of LH and FSH.[9][13]

In Cancer Cells: The signaling is more complex and often involves autocrine or paracrine loops where the tumor itself may produce LHRH.[13][19] In many cancer cells, the LHRH receptor couples to Gαi proteins.[5][6][19] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the subsequent activation of mitogenic pathways such as the PI3K/Akt and MAPK/ERK pathways.[13] These pathways are central to promoting cell proliferation, survival, and preventing apoptosis.[6][13] Therefore, in a cancerous context, LHRH receptor signaling can directly contribute to tumor progression.

Methodologies for LHRH Receptor Detection and Validation

Accurate and reliable detection of LHRH receptor expression is paramount for both preclinical research and clinical application. A multi-modal approach is recommended to validate findings, as each technique provides a unique layer of information.

Immunohistochemistry (IHC)

IHC is a cornerstone technique for assessing protein expression within the spatial context of tissue architecture. It allows for the visualization of receptor localization (membranous, cytoplasmic) and semi-quantitative analysis of expression levels.[12][15][18][20]

Self-Validating Protocol:

-

Tissue Preparation:

-

Fix surgically removed specimens in 10% neutral buffered formalin immediately upon excision.

-

Embed tissues in paraffin and section at 4-5 µm thickness.

-

Causality: Proper and prompt fixation is critical to preserve tissue morphology and antigenicity, preventing degradation.

-

-

Antigen Retrieval:

-

Deparaffinize sections and rehydrate through a graded series of ethanol.

-

Perform heat-induced epitope retrieval (HIER) using a citrate buffer (pH 6.0) in a pressure cooker or water bath.

-

Causality: Formalin fixation creates cross-links that mask antigenic epitopes. HIER uses heat and pH to break these cross-links, exposing the target epitope for antibody binding.

-

-

Blocking & Primary Antibody Incubation:

-

Block endogenous peroxidase activity with 3% hydrogen peroxide.

-

Block non-specific binding sites with a protein block (e.g., serum from the secondary antibody host species).

-

Incubate overnight at 4°C with a validated primary monoclonal antibody against the LHRH receptor (e.g., clone A9E4).

-

Causality: Blocking steps are essential to prevent false-positive signals from endogenous enzymes and non-specific antibody adherence. A validated monoclonal antibody ensures high specificity for the target receptor.

-

-

Detection & Visualization:

-

Apply a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

-

Develop the signal with a chromogen such as 3,3'-Diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

Counterstain with hematoxylin to visualize cell nuclei.

-

Causality: This amplification system (e.g., LSAB or polymer-based) provides high sensitivity for detecting the primary antibody.

-

-

Controls & Interpretation:

-

Positive Control: Human pituitary gland tissue, which has high physiological expression of LHRH receptors.[20]

-

Negative Control: Omission of the primary antibody to check for non-specific secondary antibody binding.

-

Interpretation: Score staining based on intensity (weak, moderate, strong) and the percentage of positive tumor cells. Note the subcellular localization (membranous staining is often of primary interest).[12][16]

-

Reverse Transcription-Quantitative PCR (RT-qPCR)

RT-qPCR is a highly sensitive method for detecting and quantifying the mRNA transcript of the LHRH receptor gene, providing evidence of gene expression.[15][16]

Self-Validating Protocol:

-

RNA Extraction: Isolate total RNA from fresh-frozen tissue samples or cultured cells using a TRIzol-based or column-based kit. Assess RNA quality and quantity via spectrophotometry (A260/A280 ratio) and gel electrophoresis.

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

Quantitative PCR: Perform qPCR using a validated set of primers specific for the human LHRH receptor gene and a reference (housekeeping) gene (e.g., GAPDH, ACTB). Use a SYBR Green or probe-based (e.g., TaqMan) detection chemistry.

-

Data Analysis: Calculate the relative expression of LHRH receptor mRNA using the comparative Cq (ΔΔCq) method, normalizing to the reference gene.

-

Validation: The causality rests on primer specificity. Always perform a melt curve analysis (for SYBR Green) to ensure a single PCR product is amplified. Running the product on an agarose gel can further confirm the expected amplicon size.

Western Blotting

Western blotting confirms the presence of the LHRH receptor protein and provides its apparent molecular weight, which can help identify different receptor isoforms or post-translational modifications.[15][16]

Self-Validating Protocol:

-

Protein Extraction: Lyse cells or homogenized tissue in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA or Bradford assay to ensure equal loading.

-

Electrophoresis & Transfer: Separate 30-50 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunodetection: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with the primary antibody against the LHRH receptor. Follow with an HRP-conjugated secondary antibody and detect using an enhanced chemiluminescence (ECL) substrate. The expected band for the LHRH receptor is typically around 68 kDa.[16]

Therapeutic Exploitation of the LHRH Receptor

The presence of LHRH receptors on tumors provides a direct avenue for therapeutic attack. Strategies have evolved from indirect hormonal manipulation to direct, targeted cytotoxicity.

LHRH Agonists and Antagonists

These analogs are the bedrock of androgen deprivation therapy (ADT) for prostate cancer and are used in other hormone-sensitive cancers.[21][22]

-

LHRH Agonists (e.g., Leuprolide, Goserelin): These agents cause an initial surge in LH and FSH by stimulating pituitary LHRH receptors.[2][5] However, their continuous administration leads to receptor downregulation and desensitization, ultimately shutting down gonadotropin production and inducing a state of "medical castration".[2][9]

-

LHRH Antagonists (e.g., Degarelix): These molecules competitively block pituitary LHRH receptors, leading to an immediate, profound, and sustained suppression of LH, FSH, and testosterone without the initial flare-up seen with agonists.[2][5][6]

Beyond these systemic effects, both agonists and antagonists can exert direct anti-proliferative effects on LHRH receptor-positive tumor cells.[9][23] Antagonists achieve this through competitive blockade of the receptor on the tumor, while agonists may induce downregulation.[23]

Targeted Cytotoxic LHRH Analogs

This innovative approach represents a true targeted therapy. It involves chemically linking a potent chemotherapeutic agent (e.g., doxorubicin) to an LHRH agonist, which acts as a targeting vector.[10][11][24]

-

Mechanism of Action: The LHRH analog portion of the conjugate binds with high affinity to the LHRH receptors on cancer cells. The entire complex is then internalized by the cell through receptor-mediated endocytosis.[12] Once inside, the cytotoxic payload is released, exerting its cell-killing effect directly within the malignant cell.

-

Key Example (AEZS-108 / Zoptarelin Doxorubicin): This conjugate links doxorubicin to the [D-Lys6]LHRH agonist.[10][11] It has shown significant anti-tumor activity in preclinical models and clinical trials for LHRH receptor-positive cancers like ovarian, endometrial, and prostate cancer, with a favorable toxicity profile compared to systemic doxorubicin.[10][13][16]

Future Perspectives and Conclusion

The expression of LHRH receptors in a multitude of cancers provides a robust and validated target for modern oncology. The field is moving towards more personalized approaches where LHRH receptor status could serve as a predictive biomarker to select patients most likely to benefit from targeted therapies.[13] Furthermore, the development of radiolabeled LHRH analogs for imaging (SPECT/PET) and therapy (theranostics) is a promising area of research that could enable non-invasive diagnosis, staging, and treatment of LHRH receptor-positive tumors.[3][14]

This guide has outlined the foundational principles, prevalence, signaling, and detection of the LHRH receptor in cancer, providing a framework for its continued investigation and therapeutic exploitation. The ability to target these receptors directly on cancer cells, as exemplified by cytotoxic LHRH analogs, holds immense potential to improve therapeutic efficacy and reduce off-target toxicity, marking a significant step forward in the fight against cancer.

References

- Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents. (2024). Google Search.

- LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC - NIH. (n.d.). Google Search.

- Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer. (n.d.). Google Search.

- Targeting of Peptide Cytotoxins to LHRH Receptors For Treatment of Cancer - PubMed. (n.d.). Google Search.

- Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf. (n.d.). Google Search.

- Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PubMed Central. (2024). Google Search.

- Targeting of Cytotoxic Luteinizing Hormone-Releasing Hormone Analogs to Breast, Ovarian, Endometrial, and Prostate Cancers1 | Biology of Reproduction | Oxford Academic. (n.d.). Google Search.

- Comparison of mechanisms of action of luteinizing hormone-releasing hormone (LHRH)

- Targeting of Peptide Cytotoxins to LHRH Receptors For Treatment of Cancer - Ingenta Connect. (n.d.). Google Search.

- Receptors, LHRH - MeSH - NCBI - NIH. (n.d.). Google Search.

- Drug Insight: Clinical use of agonists and antagonists of luteinizing-hormone-releasing hormone | Request PDF - ResearchG

- Inhibitory activity of luteinizing hormone-releasing hormone on tumor growth and progression - ResearchG

- Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC - NIH. (n.d.). Google Search.

- Radiolabeled LHRH and FSH Analogues as Cancer Theranostic Agents: A Systematic Review - PMC - PubMed Central. (2025). Google Search.

- Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed. (n.d.). Google Search.

- 99mTc-LHRH in tumor receptor imaging - PMC - PubMed Central. (n.d.). Google Search.

- Synthesis of Radiolabeled Technetium- and Rhenium-Luteinizing Hormone-Releasing Hormone (99mTc/Re-Acdien-LHRH)

- The luteinizing hormone receptor: Insights into structure-function relationships and hormone-receptor-mediated changes in gene expression in ovarian cancer cells - NIH. (n.d.). Google Search.

- Foundational Research on LHRH Analogs in Oncology: A Technical Guide - Benchchem. (n.d.). Google Search.

- Expression of Receptors for Luteinizing Hormone-Releasing Hormone (LH-RH) in Prostate Cancers following Therapy with LH-RH Agonists - AACR Journals. (n.d.). Google Search.

- Receptors for luteinizing hormone releasing hormone expressed on human renal cell carcinomas can be used for targeted chemotherapy with cytotoxic luteinizing hormone releasing hormone analogues - PubMed. (n.d.). Google Search.

- luteinizing hormone–releasing hormone (LHRH) | Canadian Cancer Society. (n.d.). Google Search.

- Expression of LHRH receptor in surgically removed human malignant...

- Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - MDPI. (n.d.). Google Search.

Sources

- 1. Receptors, LHRH - MeSH - NCBI [ncbi.nlm.nih.gov]

- 2. Luteinizing hormone-releasing hormone (LHRH) receptor agonists vs antagonists: a matter of the receptors? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radiolabeled LHRH and FSH Analogues as Cancer Theranostic Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The luteinizing hormone receptor: Insights into structure-function relationships and hormone-receptor-mediated changes in gene expression in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]

- 6. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. luteinizing hormone–releasing hormone (LHRH) | Canadian Cancer Society [cancer.ca]

- 8. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Targeting of Peptide Cytotoxins to LHRH Receptors For Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. mdpi.com [mdpi.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Receptors for luteinizing hormone releasing hormone expressed on human renal cell carcinomas can be used for targeted chemotherapy with cytotoxic luteinizing hormone releasing hormone analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Expression of Luteinizing Hormone-Releasing Hormone (LHRH) and Type-I LHRH Receptor in Transitional Cell Carcinoma Type of Human Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. 99mTc-LHRH in tumor receptor imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. Comparison of mechanisms of action of luteinizing hormone-releasing hormone (LHRH) antagonist cetrorelix and LHRH agonist triptorelin on the gene expression of pituitary LHRH receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Targeting of Peptide Cytotoxins to LHRH Receptors For Treatment o...: Ingenta Connect [ingentaconnect.com]

A Technical Guide to (3,5-Diiodo-Tyr5)-LHRH for Targeted Cancer Therapy

This guide provides an in-depth technical overview of (3,5-Diiodo-Tyr5)-LHRH, a modified luteinizing hormone-releasing hormone (LHRH) analog, for targeted cancer therapy. It is intended for researchers, scientists, and drug development professionals in the field of oncology and radiopharmaceuticals. This document delves into the rationale, synthesis, preclinical evaluation, and therapeutic application of this targeted peptide, offering field-proven insights and detailed methodologies.

Introduction: The Rationale for Targeting LHRH Receptors in Oncology

The principle of targeted cancer therapy lies in the selective delivery of cytotoxic agents to malignant cells, thereby minimizing damage to healthy tissues.[1] A promising strategy involves exploiting the overexpression of certain receptors on the surface of cancer cells.[2] Luteinizing hormone-releasing hormone (LHRH), a decapeptide that regulates reproductive functions, and its receptors (LHRH-R) have emerged as significant targets in oncology.[1][3]

LHRH receptors are G-protein coupled receptors that are notably overexpressed in a variety of hormone-dependent and independent cancers, including breast, prostate, ovarian, endometrial, and pancreatic cancers.[2][3] In contrast, their expression in most healthy tissues is limited, making them an attractive target for delivering therapeutic payloads directly to tumors.[4] The binding of an LHRH analog to its receptor can trigger internalization, delivering the conjugated therapeutic agent directly into the cancer cell.[4]

The modification of the native LHRH peptide sequence can enhance its stability and binding affinity.[5] The introduction of iodine atoms into the tyrosine residue at position 5, creating (3,5-Diiodo-Tyr5)-LHRH, serves a dual purpose. Firstly, it can be a stable, non-radioactive modification. Secondly, and more importantly for this guide, it provides a site for the introduction of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I), transforming the peptide into a potent agent for targeted radionuclide therapy.[6]

Synthesis and Characterization of (3,5-Diiodo-Tyr5)-LHRH

The synthesis of (3,5-Diiodo-Tyr5)-LHRH is typically achieved through solid-phase peptide synthesis (SPPS), a well-established method for creating custom peptides.[7]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The synthesis involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid resin support. The use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the α-amino group of the amino acids is a common strategy.[7]

Experimental Protocol: SPPS of (3,5-Diiodo-Tyr5)-LHRH

-

Resin Preparation: Start with a suitable resin, such as Rink amide resin, to obtain a C-terminally amidated peptide, which is common for LHRH analogs.

-

First Amino Acid Coupling: Couple the first C-terminal amino acid (Gly) to the resin.

-

Deprotection: Remove the Fmoc protecting group from the coupled amino acid using a solution of piperidine in a suitable solvent like dimethylformamide (DMF).

-

Amino Acid Activation and Coupling: Activate the next Fmoc-protected amino acid in the sequence with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) and add it to the resin to form a peptide bond.

-

Sequential Coupling: Repeat the deprotection and coupling steps for each amino acid in the LHRH sequence (pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂), using Fmoc-(3,5-Diiodo)-Tyr-OH at the fifth position.

-

Cleavage and Deprotection: Once the full peptide is synthesized, cleave it from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

-

Characterization: Confirm the identity and purity of the synthesized peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS).[8]

Caption: Solid-Phase Peptide Synthesis of (3,5-Diiodo-Tyr5)-LHRH.

Radioiodination of (3,5-Diiodo-Tyr5)-LHRH

The introduction of a radioactive iodine isotope onto the tyrosine residue is a critical step in creating the therapeutic agent. This is typically an electrophilic substitution reaction on the activated aromatic ring of the tyrosine.

Experimental Protocol: Radioiodination

-

Reagents: Prepare the (3,5-Diiodo-Tyr5)-LHRH peptide, a radioactive iodine source (e.g., Na¹³¹I), and an oxidizing agent (e.g., Chloramine-T or Iodogen).

-

Reaction: In a shielded vial, mix the peptide with the radioiodine in a suitable buffer. Initiate the reaction by adding the oxidizing agent. The reaction is typically rapid, occurring within minutes at room temperature.

-

Quenching: Stop the reaction by adding a reducing agent, such as sodium metabisulfite.

-

Purification: Separate the radiolabeled peptide from unreacted radioiodine and other reagents using a separation method like a Sep-Pak C18 cartridge or RP-HPLC.

-

Quality Control: Determine the radiochemical purity of the final product using radio-HPLC or radio-TLC.

Preclinical Evaluation of Radioiodinated (3,5-Diiodo-Tyr5)-LHRH

A thorough preclinical evaluation is essential to determine the safety, efficacy, and therapeutic potential of the radiolabeled peptide.

In Vitro Studies

3.1.1. Receptor Binding Affinity

The ability of the modified LHRH analog to bind to its receptor with high affinity is crucial for its targeting capability. Competitive binding assays are used to determine the binding affinity (IC50 and Kd values).[9]

Experimental Protocol: Receptor Binding Assay

-

Cell Culture: Use a cancer cell line known to overexpress LHRH receptors (e.g., MCF-7 for breast cancer, PC3 for prostate cancer).

-

Radioligand: Use a commercially available radiolabeled LHRH analog (e.g., ¹²⁵I-[D-Trp⁶]-LHRH) as the tracer.

-

Competition: Incubate the cell membranes or whole cells with a fixed concentration of the radioligand and increasing concentrations of the non-radioactive (3,5-Diiodo-Tyr5)-LHRH.

-

Separation: Separate the bound from the free radioligand by filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of the competitor to determine the IC50 value.[9]

3.1.2. In Vitro Stability

The stability of the radiolabeled peptide in biological fluids is critical for its in vivo performance.[10]

Experimental Protocol: Serum Stability Assay

-

Incubation: Incubate the radioiodinated (3,5-Diiodo-Tyr5)-LHRH in human serum at 37°C for various time points.

-

Analysis: At each time point, analyze the sample using radio-HPLC to quantify the percentage of intact radiolabeled peptide.

3.1.3. Cellular Uptake and Internalization

To be effective, the radiolabeled peptide must be taken up and internalized by the target cancer cells.

Experimental Protocol: Cellular Uptake Assay

-

Incubation: Incubate LHRH receptor-positive cancer cells with the radioiodinated peptide at 37°C for different durations.

-

Washing: Wash the cells to remove unbound radioactivity.

-

Lysis and Measurement: Lyse the cells and measure the internalized radioactivity using a gamma counter.

In Vivo Studies in Animal Models

3.2.1. Biodistribution Studies

Biodistribution studies in tumor-bearing animal models are performed to assess the tumor-targeting efficacy and the clearance profile of the radiopharmaceutical.[11]

Experimental Protocol: Biodistribution in Tumor-Bearing Mice

-

Tumor Model: Establish tumors in immunocompromised mice by subcutaneously injecting LHRH receptor-positive cancer cells.

-

Injection: Inject the radioiodinated (3,5-Diiodo-Tyr5)-LHRH intravenously into the tumor-bearing mice.

-

Tissue Harvesting: At various time points post-injection, euthanize the mice and harvest tumors and major organs.

-

Radioactivity Measurement: Weigh the tissues and measure the radioactivity in each sample using a gamma counter.

-

Data Analysis: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Hypothetical Biodistribution Data for ¹³¹I-(3,5-Diiodo-Tyr5)-LHRH in a Xenograft Mouse Model

| Organ | %ID/g at 1h | %ID/g at 4h | %ID/g at 24h |

| Blood | 2.5 ± 0.4 | 0.8 ± 0.2 | 0.1 ± 0.05 |

| Tumor | 8.2 ± 1.5 | 10.5 ± 2.1 | 6.8 ± 1.2 |

| Kidneys | 15.6 ± 3.2 | 5.1 ± 1.1 | 1.2 ± 0.3 |

| Liver | 1.8 ± 0.3 | 1.1 ± 0.2 | 0.5 ± 0.1 |

| Muscle | 0.5 ± 0.1 | 0.3 ± 0.08 | 0.1 ± 0.03 |

Note: These are representative data and will vary based on the specific peptide and animal model.

3.2.2. In Vivo Therapeutic Efficacy

The ultimate goal is to demonstrate the antitumor efficacy of the radiolabeled peptide.

Experimental Protocol: Therapeutic Efficacy Study

-

Treatment Groups: Divide tumor-bearing mice into several groups: vehicle control, non-radiolabeled peptide, and different doses of radioiodinated (3,5-Diiodo-Tyr5)-LHRH.

-

Treatment Administration: Administer the respective treatments to the mice.

-

Tumor Growth Monitoring: Measure the tumor volume at regular intervals.

-

Survival Analysis: Monitor the survival of the mice in each group.

-

Toxicity Assessment: Monitor the body weight and general health of the animals to assess treatment-related toxicity.

Principles of Targeted Radionuclide Therapy with ¹³¹I-(3,5-Diiodo-Tyr5)-LHRH

Targeted radionuclide therapy aims to deliver a cytotoxic dose of radiation directly to cancer cells.[1] The choice of radionuclide is critical; ¹³¹I is a popular choice as it emits both beta particles for therapy and gamma rays for imaging.

Caption: Mechanism of Action for ¹³¹I-(3,5-Diiodo-Tyr5)-LHRH Therapy.

Dosimetry

Dosimetry is the calculation of the absorbed radiation dose in tumors and healthy organs.[12][13] Accurate dosimetry is crucial for planning effective and safe therapy, ensuring that the tumor receives a lethal dose of radiation while minimizing the dose to critical organs like the kidneys and bone marrow.[14][15] Dosimetry calculations are typically based on the biodistribution data obtained from preclinical or clinical imaging studies.[16]

Conclusion and Future Perspectives

(3,5-Diiodo-Tyr5)-LHRH represents a promising platform for the development of targeted radiopharmaceuticals for a wide range of cancers that overexpress LHRH receptors. Its straightforward synthesis and the well-established chemistry of radioiodination make it an attractive candidate for further investigation. Future work should focus on comprehensive preclinical studies to validate its efficacy and safety, paving the way for potential clinical translation. The development of such targeted agents holds the promise of more effective and less toxic cancer treatments.

References

-

Bi, X., Shi, X., & Baker Jr, J. R. (2008). Synthesis, characterization and stability of a luteinizing hormone-releasing hormone (LHRH)-functionalized poly(amidoamine) dendrimer conjugate. Journal of Biomaterials Science, Polymer Edition, 19(1), 131-142. [Link]

- BenchChem. (n.d.). How to properly store (D-Tyr5,D-Trp6)-LHRH to maintain potency. Retrieved from a relevant BenchChem technical document.

-

Chen, J., et al. (2026). A novel luteinizing hormone-releasing hormone (LHRH) receptor-targeting peptide LHRH-III': Design and application for targeted breast cancer therapy. European Journal of Medicinal Chemistry, 118563. [Link]

-

DeNardo, S. J., et al. (2014). Preclinical evaluation of a targeted alpha-emitting radionuclide in radiotherapy of breast cancer. DTIC. [Link]

-

Ghafourian, T., et al. (2013). Metabolic stability of long-acting luteinizing hormone-releasing hormone antagonists. Journal of Peptide Science, 19(12), 749-756. [Link]

-

Hubbard, J. R., & Kalimi, M. (1986). Inhibition of 3,5,3'-triiodothyronine Binding to Its Receptor in Rat Liver by Protease Inhibitors and Substrates. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 885(2), 259-265. [Link]

-

Li, Y., & Minko, T. (2008). LHRH-Targeted Drug Delivery Systems for Cancer Therapy. Current Drug Delivery, 5(3), 159-167. [Link]

-

Rafiee, A., et al. (2013). Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers. International Journal of Organic Chemistry, 3(1), 51-57. [Link]

-

Reyes, R., et al. (2025). Radiolabeled LHRH and FSH Analogues as Cancer Theranostic Agents: A Systematic Review. International Journal of Molecular Sciences, 26(21), 1-25. [Link]

-

Robbins, J., & Lakshmanan, M. (1984). Radiation dosimetry of radioiodinated thyroid hormones. Journal of Nuclear Medicine, 25(5), 611-617. [Link]

-

Sgourou, A., et al. (2018). Therapeutic outcomes of the LHRH antagonists. Expert Opinion on Pharmacotherapy, 19(15), 1667-1676. [Link]

-

Stokke, C., et al. (2021). Effect of Peptide Dose on Radiation Dosimetry for Peptide Receptor Radionuclide Therapy with 177Lu-DOTATOC: A Pilot Study. Cancers, 13(24), 6373. [Link]

-

Tarasconi, A., et al. (2020). Radiopharmaceutical dosimetry in targeted radionuclide therapy. ResearchGate. [Link]

-

Vaidyanathan, G., et al. (2014). Preclinical evaluation of a targeted alpha-emitting radionuclide in radiotherapy of breast cancer. Defense Technical Information Center. [Link]

-

Varasteh Moradi, S. (2017). Improving the bioavailability and stability of luteinizing hormone-releasing hormone (LHRH) analogues. UQ eSpace. [Link]

-

Whisenant, J. G., et al. (2015). Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer. Nuclear Medicine and Biology, 42(11), 867-874. [Link]

-

Zoghi, B., et al. (2019). Preclinical evaluation of new GnRH-I receptor radionuclide therapy with 177 Lu-peptide tracer. Journal of Cellular Biochemistry, 120(10), 17745-17757. [Link]

-

Zygogianni, A., et al. (2025). Dosimetry-guided peptide receptor radionuclide therapy in neuroendocrine tumors: interim safety analysis of the DUONEN trial. European Journal of Nuclear Medicine and Molecular Imaging, 52(1), 1-11. [Link]

-

Minko, T., et al. (2004). Tumor-specific targeting of an anticancer drug delivery system by LHRH peptide. Proceedings of the National Academy of Sciences, 101(34), 12496-12501. [Link]

-

Nicholson, R. I., & Walker, K. J. (1988). Preclinical studies and antitumor mechanism of action of LHRH analogues. Cancer Treatment and Research, 39, 1-23. [Link]

-

Papantoniou, V., et al. (2024). Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents. Journal of Cancer Research and Clinical Oncology. [Link]

-

Zanzonico, P. B. (2000). Practical Dosimetry of Peptide Receptor Radionuclide Therapy with 90Y-Labeled Somatostatin Analogs. Seminars in Nuclear Medicine, 30(2), 117-128. [Link]

-

Klusmann, J. H., et al. (1992). Heterodimeric receptor complexes determine 3,5,3'-triiodothyronine and retinoid signaling specificities. Genes & Development, 6(9), 1645-1655. [Link]

-

ResearchGate. (2015). Design and Synthesis of Gonadotropin Releasing Hormone (GnRH) Peptide Analogues Conjugated with Anthraquinone for Selective Immunosuppression. [Link]

-

Faza, A., et al. (2022). Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents. Molecules, 27(22), 8006. [Link]

-

Vengadesh, P., et al. (2025). Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer. International Journal of Molecular Sciences, 26(23), 1-20. [Link]

Sources

- 1. Radiolabeled LHRH and FSH Analogues as Cancer Theranostic Agents: A Systematic Review [mdpi.com]

- 2. Radiolabeled LHRH and FSH Analogues as Cancer Theranostic Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. LHRH-Targeted Drug Delivery Systems for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 6. Future Prospective of Radiopharmaceuticals from Natural Compounds Using Iodine Radioisotopes as Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Characterization of Luteinizing Hormone-Releasing Hormone (LHRH)-Functionalized Mini-Dendrimers [scirp.org]

- 8. Synthesis, characterization and stability of a luteinizing hormone-releasing hormone (LHRH)-functionalized poly(amidoamine) dendrimer conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Determination of binding affinity of molecular imaging agents for steroid hormone receptors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Metabolic stability of long-acting luteinizing hormone-releasing hormone antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apps.dtic.mil [apps.dtic.mil]

- 12. Radiation dosimetry of radioiodinated thyroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of Peptide Dose on Radiation Dosimetry for Peptide Receptor Radionuclide Therapy with 177Lu-DOTATOC: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Dosimetry-guided peptide receptor radionuclide therapy in neuroendocrine tumors: interim safety analysis of the DUONEN trial - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Discovery and development of iodinated peptide hormones

An In-depth Technical Guide to the Discovery and Development of Iodinated Peptide Hormones

Introduction

The strategic incorporation of iodine into peptide structures has emerged as a powerful tool in drug discovery and development. This guide provides a comprehensive overview of the journey from understanding naturally occurring iodinated peptide hormones to the rational design and application of their synthetic counterparts. We will explore the fundamental biochemistry of endogenous iodinated peptides, delve into the intricacies of synthetic iodination strategies, and examine their applications in therapeutics and diagnostics. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important class of molecules.

Part 1: The Endogenous Blueprint: Thyroid Hormones

Our understanding of iodinated peptides begins with the thyroid hormones, triiodothyronine (T3) and thyroxine (T4). These are not peptides in the traditional sense but are tyrosine-based hormones whose biosynthesis is intimately linked to a large glycoprotein, thyroglobulin.

Biosynthesis and Metabolism of Thyroid Hormones

The production of thyroid hormones is a multi-step process occurring in the thyroid gland.

Key Steps in Thyroid Hormone Biosynthesis:

-

Iodide Trapping: The thyroid follicular cells actively transport iodide from the bloodstream.

-

Thyroglobulin Synthesis: The follicular cells synthesize thyroglobulin and secrete it into the follicular lumen.

-

Iodination of Tyrosine Residues: In the lumen, the enzyme thyroid peroxidase (TPO) catalyzes the iodination of tyrosine residues on thyroglobulin, forming monoiodotyrosine (MIT) and diiodotyrosine (DIT).

-

Coupling Reaction: TPO then catalyzes the coupling of MIT and DIT residues to form T3 and T4, still as part of the thyroglobulin protein.

-

Release of Thyroid Hormones: Upon stimulation by thyroid-stimulating hormone (TSH), the iodinated thyroglobulin is endocytosed back into the follicular cells, where it is proteolytically cleaved to release T3 and T4 into the circulation.

Caption: Biosynthesis of Thyroid Hormones.

Physiological Roles and Signaling Pathways

Thyroid hormones are critical regulators of metabolism, growth, and development. They exert their effects by binding to nuclear thyroid hormone receptors (TRs), which are ligand-activated transcription factors.

The Thyroid Hormone Signaling Pathway:

-

Entry into the Cell: T3 and T4 enter target cells through specific transporters.

-

Conversion of T4 to T3: In the cytoplasm, T4 is often converted to the more active T3 by deiodinase enzymes.

-

Nuclear Translocation and Receptor Binding: T3 translocates to the nucleus and binds to TRs.

-

Transcriptional Regulation: The T3-TR complex binds to thyroid hormone response elements (TREs) on the DNA, modulating the transcription of target genes.

Part 2: Synthetic Iodinated Peptides: Design and Rationale

The incorporation of iodine into synthetic peptides is a strategic decision driven by several key advantages in drug design.

Table 1: Rationale for Peptide Iodination

| Rationale | Description |

| Increased Receptor Affinity and Selectivity | The bulky and lipophilic nature of iodine can enhance binding to specific receptor pockets. |

| Improved Metabolic Stability | Iodination can protect peptides from proteolytic degradation, thereby increasing their half-life. |

| Radio-labeling for Imaging and Therapy | The availability of radioactive iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) allows for the development of radiolabeled peptides for diagnostic imaging (SPECT) and targeted radiotherapy. |

| Conformational Probes | The introduction of a heavy atom like iodine can aid in the structural elucidation of peptides and their complexes using techniques like X-ray crystallography. |

Strategies for Peptide Iodination

The two primary approaches for iodinating peptides are chemical and enzymatic methods. The choice of method depends on the specific peptide, the desired position of iodination, and the intended application.

2.1.1. Chemical Iodination

Chemical iodination methods are widely used due to their simplicity and efficiency.

Common Chemical Iodination Reagents:

-

Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril): A mild oxidizing agent that is insoluble in water, allowing for easy separation from the reaction mixture.

-

Chloramine-T: A strong oxidizing agent that can lead to side reactions if not carefully controlled.

-

Lactoperoxidase: While an enzyme, it is often used in a chemical-like setup with the addition of hydrogen peroxide.

Experimental Protocol: Iodogen-Mediated Radioiodination of a Tyrosine-Containing Peptide

-

Preparation of Iodogen-Coated Tubes: Dissolve Iodogen in a volatile organic solvent (e.g., chloroform) and evaporate the solvent in a reaction vial to coat the surface with a thin layer of the reagent.

-

Reaction Setup:

-

Add the peptide solution (in a suitable buffer, e.g., phosphate buffer, pH 7.4) to the Iodogen-coated tube.

-

Add the radioactive iodide (e.g., Na¹²⁵I).

-

-

Incubation: Gently agitate the reaction mixture at room temperature for a specified time (typically 5-15 minutes).

-

Quenching the Reaction: Transfer the reaction mixture to a new tube containing a quenching solution (e.g., sodium metabisulfite) to stop the reaction.

-

Purification: Purify the iodinated peptide from unreacted iodide and other components using methods like size-exclusion chromatography or reverse-phase HPLC.

Caption: Workflow for Iodogen-Mediated Peptide Iodination.

2.1.2. Enzymatic Iodination

Enzymatic methods, primarily using lactoperoxidase, offer a milder alternative to chemical methods, which can be beneficial for sensitive peptides.

Characterization and Quality Control

Thorough characterization of the iodinated peptide is crucial to ensure its identity, purity, and stability.

Table 2: Analytical Techniques for Characterizing Iodinated Peptides

| Technique | Purpose |

| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To determine the purity of the iodinated peptide and separate it from the uniodinated precursor. |

| Mass Spectrometry (MS) | To confirm the molecular weight of the iodinated peptide and verify the number and position of iodine atoms. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information about the iodinated peptide. |

| Radiometric Assays (for radiolabeled peptides) | To determine the specific activity and radiochemical purity. |

Part 3: Therapeutic and Diagnostic Applications

Iodinated peptides have found applications in various therapeutic and diagnostic areas.

Oncology

In oncology, iodinated peptides are being developed as targeted radiotherapeutics and imaging agents. For example, radioiodinated analogs of somatostatin are used for the diagnosis and treatment of neuroendocrine tumors.

Metabolic Diseases

Research is ongoing into the use of iodinated peptides to modulate metabolic pathways. For instance, iodinated analogs of gut hormones like GLP-1 are being investigated for the treatment of type 2 diabetes and obesity.

A Representative Signaling Pathway for an Iodinated Peptide Drug

Caption: A GPCR Signaling Pathway Activated by an Iodinated Peptide.

Part 4: Future Directions

The field of iodinated peptide hormones is continually evolving. Future research will likely focus on:

-

Site-Specific Iodination: Developing more precise methods to iodinate specific amino acid residues beyond tyrosine.

-

Novel Isotopes: Exploring the use of other halogen isotopes for improved imaging and therapeutic properties.

-

Multi-modal Probes: Creating peptides that are not only iodinated for nuclear imaging but also conjugated with fluorophores for optical imaging.

References

-

Mullard, A. (2021). 2021 FDA approvals. Nature Reviews Drug Discovery, 21(2), 83-88. [Link]

-

Fraker, P. J., & Speck, J. C. (1978). Protein and cell membrane iodinations with a sparingly soluble chloramide, 1,3,4,6-tetrachloro-3a,6a-diphenylglycoluril. Biochemical and Biophysical Research Communications, 80(4), 849-857. [Link]

- Bollag, D. M., & Edelstein, S. J. (1991). Protein Methods. Wiley-Liss.

-

Dong, J. Y. (2008). Thyroid hormone receptor. Vitamins and Hormones, 78, 227-260. [Link]

-

Kogai, T., & Brent, G. A. (2012). The sodium iodide symporter (NIS): regulation and approaches to targeting for cancer therapy. Pharmacology & therapeutics, 135(3), 355–370. [Link]

-

The American Thyroid Association. (n.d.). Thyroid Hormone Synthesis and Secretion. [Link]

-

Sinha, R. A., Singh, B. K., & Yen, P. M. (2018). Direct effects of thyroid hormones on hepatic lipid metabolism. Nature reviews. Endocrinology, 14(5), 259–270. [Link]

-

Wilbur, D. S. (2011). Chemical and radiochemical considerations in radiolabeling with halogens and other radioactive nonmetals. Current radiopharmaceuticals, 4(3), 214–247. [Link]

-

Bawazeer, S., & Al-Sadeeq, H. (2021). Chloramine-T. In StatPearls. StatPearls Publishing. [Link]

-

Eckelman, W. C. (2009). Unparalleled single photon emission computed tomography imaging agents: the Tc-99m-generator and kit-based radiopharmaceuticals. Seminars in nuclear medicine, 39(3), 150–157. [Link]

Introduction: The LHRH Receptor System as a Therapeutic Target

An In-Depth Technical Guide to the Binding Affinity of (3,5-Diiodo-Tyr5)-LHRH for LHRH Receptors

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the binding affinity of the Luteinizing Hormone-Releasing Hormone (LHRH) analog, (3,5-Diiodo-Tyr5)-LHRH, for its cognate receptors. While quantitative binding data for this specific analog is not extensively documented in publicly available literature, this document will focus on the established principles and methodologies for its determination, drawing parallels with closely related and well-characterized LHRH analogs.

Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide that plays a pivotal role in the regulation of reproductive functions.[1] It is secreted by the hypothalamus and acts on the LHRH receptors in the anterior pituitary gland, stimulating the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1][2] These gonadotropins, in turn, regulate the production of sex steroids in the gonads.[1]

The LHRH receptor, a member of the G-protein coupled receptor (GPCR) family, is a key therapeutic target.[3] Beyond its well-established role in the pituitary, LHRH receptors are overexpressed in a variety of hormone-dependent cancers, including those of the prostate, breast, ovaries, and endometrium.[4][5][6] This overexpression provides a molecular basis for targeted cancer therapies using LHRH analogs.

(3,5-Diiodo-Tyr5)-LHRH: A Potent Analog for Receptor Targeting

LHRH analogs are synthetic peptides designed to modulate the LHRH receptor system. They are broadly classified as agonists and antagonists. Agonists, after an initial stimulation, lead to the downregulation of LHRH receptors, resulting in a state of "medical castration" which is beneficial in hormone-sensitive cancers.[5]

The modification of the native LHRH sequence at specific amino acid positions can significantly enhance its binding affinity and stability. The substitution of Gly6 with a D-amino acid, for example, increases resistance to enzymatic degradation and improves receptor binding affinity.[4] The analog (3,5-Diiodo-Tyr5)-LHRH features the introduction of two iodine atoms onto the tyrosine residue at position 5. This di-iodination increases the hydrophobicity of the molecule, which can influence its interaction with the receptor binding pocket. While specific binding affinity data for (3,5-Diiodo-Tyr5)-LHRH is sparse, the principles of its interaction can be understood through the lens of other well-studied LHRH analogs.

Core Principles of Receptor-Ligand Binding

The interaction between a ligand, such as (3,5-Diiodo-Tyr5)-LHRH, and its receptor is a reversible process governed by the law of mass action. The strength of this interaction is quantified by the equilibrium dissociation constant (Kd) . A lower Kd value signifies a higher binding affinity, meaning the ligand binds more tightly to the receptor.[7]

Another crucial parameter is the maximal binding capacity (Bmax) , which represents the total number of receptors in a given system. Both Kd and Bmax are critical for characterizing the pharmacology of a ligand and for understanding its potential therapeutic efficacy.

Methodologies for Determining Binding Affinity

Radioligand binding assays are the gold standard for determining the binding affinity of a ligand to its receptor.[8] These assays utilize a radioactively labeled ligand to quantify the binding to receptors in a biological sample, such as cell membranes or tissue homogenates.

Competitive Radioligand Binding Assay

This is the most common method to determine the binding affinity of an unlabeled ligand (the "competitor"), such as (3,5-Diiodo-Tyr5)-LHRH. The assay measures the ability of the competitor to displace a radiolabeled ligand from the LHRH receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Membrane Preparation:

-

Homogenize cells or tissues expressing LHRH receptors in a cold lysis buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet to remove endogenous ligands and interfering substances.

-

Resuspend the final pellet in an appropriate assay buffer and determine the protein concentration.[9]

-

-

Assay Setup:

-

In a 96-well plate, add a constant concentration of the radiolabeled LHRH analog (e.g., [¹²⁵I]-[D-Trp⁶]LHRH).

-

Add increasing concentrations of the unlabeled competitor, (3,5-Diiodo-Tyr5)-LHRH.

-

To determine non-specific binding, include a set of wells with the radioligand and a high concentration of a known LHRH agonist or antagonist.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

-

Incubation:

-